2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-heptan-2-ylbutanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide typically involves the reaction of heptafluorobutyric acid with heptan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-heptan-2-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-heptan-2-ylbutanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its chemical resistance and durability
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide offers unique advantages such as higher stability, resistance to metabolic degradation, and specific binding properties. These characteristics make it particularly valuable in applications requiring long-term stability and precise molecular interactions .
Properties
CAS No. |
61578-74-3 |
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Molecular Formula |
C11H16F7NO |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-heptan-2-ylbutanamide |
InChI |
InChI=1S/C11H16F7NO/c1-3-4-5-6-7(2)19-8(20)9(12,13)10(14,15)11(16,17)18/h7H,3-6H2,1-2H3,(H,19,20) |
InChI Key |
PFQQFKZQVVSAND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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